2,3-(Dimethoxycarbonyl)pyridine-5-boronic acid, pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-dicarboxylate is a chemical compound with the molecular formula C16H21BO6 . It has an average mass of 320.145 Da and a monoisotopic mass of 320.143127 Da .
Molecular Structure Analysis
The molecular structure of this compound involves a pyridine ring substituted with a dimethyl ester group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . For more detailed structural information, crystallographic data or NMR spectra would be needed.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . For more specific physical and chemical properties such as melting point, boiling point, or solubility, additional experimental data would be needed.Scientific Research Applications
Synthesis and Drug Development
Compounds with complex structures such as "Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-dicarboxylate" are often used in the synthesis of pharmaceuticals and biologically active molecules. For instance, the synthesis of novel antifungal agents using 4-dimethylaminopyridine (DMAP) as a catalyst under microwave irradiation demonstrates the potential for creating effective treatments against fungal infections, highlighting the compound's role in advancing medicinal chemistry (Sangshetti et al., 2014).
Material Science and Coordination Polymers
In material science, such compounds are pivotal in synthesizing coordination polymers with specific properties. A study reported the synthesis of an extended dipyridyl ligand through palladium-catalyzed Suzuki coupling, used to form a two-dimensional coordination polymer with potential applications in catalysis, gas storage, and separation technologies (Al-Fayaad et al., 2020).
Crystal Structure and DFT Studies
Detailed crystallographic and conformational analyses, alongside density functional theory (DFT) studies, provide insights into the molecular structures and properties of chemical compounds. For example, research on boric acid ester intermediates with benzene rings revealed significant information on molecular electrostatic potential and physicochemical properties, which is crucial for designing compounds with desired properties (Huang et al., 2021).
Antioxidant, Antitumor, and Antimicrobial Activities
The exploration of novel compounds for their biological activities is a significant area of research. Studies on pyrazolopyridines synthesized using microwave-assisted methods have shown promising antioxidant, antitumor, and antimicrobial activities, underscoring the importance of synthetic chemistry in developing new therapeutic agents (El‐Borai et al., 2013).
Cardioactivity and Molecular Structure
Research on the molecular structure and biological activity correlation provides valuable insights into the development of new drugs. For instance, the study of dihydropyridines and their cardioactivity demonstrates the role of chemical synthesis in discovering compounds with potential as cardiovascular drugs (McKenna et al., 1988).
Safety and Hazards
Properties
IUPAC Name |
dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO6/c1-14(2)15(3,4)23-16(22-14)9-7-10(12(18)20-5)11(17-8-9)13(19)21-6/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQADPWCHQNIBRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.